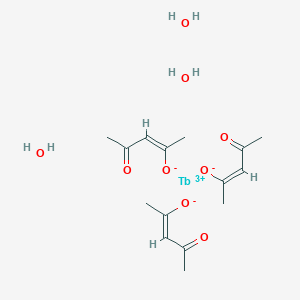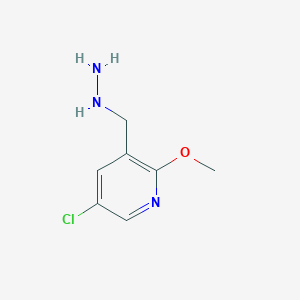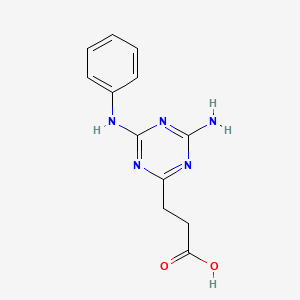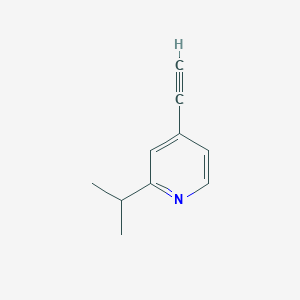
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is an organic compound with the molecular formula C({26})H({20})N({2})O({2}). It is a derivative of phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is of interest in various fields due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with phenanthroline derivatives, specifically 3,8-dimethylphenanthroline.
Reaction with Phenol: The phenanthroline derivative is reacted with phenol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the diphenoxy groups at the 1 and 10 positions.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing.
化学反应分析
Types of Reactions
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthroline derivatives.
科学研究应用
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential in anticancer therapies due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用机制
The mechanism by which 3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline exerts its effects involves:
Metal Ion Coordination: The compound forms stable complexes with metal ions through its nitrogen atoms.
DNA Intercalation: It can intercalate between DNA bases, disrupting the DNA structure and affecting replication and transcription processes.
Reactive Oxygen Species Generation: In the presence of metal ions, it can catalyze the production of reactive oxygen species, leading to oxidative stress in cells.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: A simpler analog without the dimethyl and diphenoxy substitutions.
4,7-Dimethyl-1,10-phenanthroline: Lacks the diphenoxy groups but has similar methyl substitutions.
1,10-Phenanthroline-5,6-dione: Contains a dione functional group, making it more reactive in certain conditions.
Uniqueness
3,8-Dimethyl-1,10-diphenoxy-4,7-phenanthroline is unique due to its combination of dimethyl and diphenoxy groups, which enhance its ability to form stable complexes and interact with biological molecules. This makes it particularly valuable in applications requiring strong and specific interactions with metal ions and biomolecules.
属性
CAS 编号 |
7250-17-1 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
3,8-dimethyl-1,10-diphenoxy-4,7-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-17-15-23(29-19-9-5-3-6-10-19)25-21(27-17)13-14-22-26(25)24(16-18(2)28-22)30-20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI 键 |
GVMGSIONBDYVGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=N1)C=CC3=NC(=CC(=C32)OC4=CC=CC=C4)C)OC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)



![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)





![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

